methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Overview
Description
“Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is a chemical compound with the molecular formula C9H14N2O2 . It is a member of the pyrazole family, a class of compounds that are particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of “methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle . The pyrazole ring is substituted with two methyl groups at positions 3 and 5, and a propanoate group at position 4 .
Physical And Chemical Properties Analysis
“Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate” is a powder that is stored at room temperature . It has a molecular weight of 182.22 .
Scientific Research Applications
Corrosion Inhibition
Methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate and its derivatives have been explored for their role as corrosion inhibitors. Notably, compounds like BT36 and BT43 have been synthesized and shown to be very effective in protecting C38 steel in hydrochloric acid solutions, with a protection percentage exceeding 95% (Missoum et al., 2013). This effect is attributed to the cathodic inhibition by polarization and charge-transfer, with the adherence to the Langmuir adsorption isotherm.
Catalytic Properties
Derivatives of methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate have been synthesized and evaluated for their catalytic properties. Copper (II) complexes of these compounds were found to be suitable catalysts for the catalytic oxidation of catechol substrate to quinone with dioxygen under ambient conditions (Boussalah et al., 2009).
Density Functional Theory (DFT) Studies
These compounds have also been the subject of DFT studies to understand their inhibition efficiencies and reactive sites as corrosion inhibitors. Parameters such as the highest occupied molecular orbital, the lowest unoccupied molecular orbital, and the dipole moment were found to correlate well with experimental data (Wang et al., 2006).
Renewable Source Utilization
Efficient heterocyclization of related compounds into isoxazole and pyrazole derivatives represents a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate, showcasing the synthetic potential of these compounds. This has been indicated by the production of several derivatives in high yields from renewable levulinic acid (Flores et al., 2014).
Synthesis and Structural Studies
The synthesis and structural characterization of these compounds have been a significant focus. For example, complexes of cobalt(II) and copper(II) with derivatives of 3-(pyrazol-1-yl)propanamide and related ligands have been synthesized and characterized, revealing unique coordination spheres and supramolecular structures (Palombo et al., 2019).
Inhibitive Action in Acidic Media
Further studies have shown the inhibitive action of bipyrazolic type organic compounds, including methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate derivatives, in preventing corrosion of pure iron in acidic media. The inhibitors were found to be adsorbed on the iron surface, following the Langmuir adsorption isotherm model, and exhibited high inhibition efficiencies (Chetouani et al., 2005).
properties
IUPAC Name |
methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-8(7(2)11-10-6)4-5-9(12)13-3/h4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPYDSTBUHOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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